5-(furan-2-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Description
5-(furan-2-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
One foundational aspect of research on this compound involves its synthesis and the exploration of its chemical reactivity. Studies like those conducted by Kuroda et al. (1991) delve into the generation of aryl thieno and furo pyridine derivatives, showcasing methods for creating complex structures from simpler precursors through reactions like Diels–Alder adducts under acidic conditions (Kuroda et al., 1991). This area of research is crucial for developing new synthetic pathways and understanding the compound's potential applications in creating novel materials and molecules.
Application in Heterocyclic Chemistry
Further exploration into the applications of "5-(furan-2-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine" and its derivatives reveals their significance in the synthesis of heterocyclic compounds. The work of Aniskova, Grinev, and Yegorova (2017) on the synthesis of compounds within the pyrimidine series based on reactions of arylmethylidene derivatives of furan-2(3H)-ones with binucleophilic reagents underscores the utility of furan and pyridine derivatives in crafting biologically active compounds containing pyrimidine and pyridazine structures (Aniskova, Grinev, & Yegorova, 2017).
Contributions to Organic Electronics
Research into organic semiconductors and materials science also highlights the relevance of this compound. For instance, Bulumulla et al. (2018) discuss the synthesis of thieno-fused heterocycles, like thieno[3,2-b]pyrroles and thieno[3,2-b]furans, for use in organic field-effect transistors (OFETs). These studies illustrate the compound's potential in the development of organic electronic devices, offering insights into the structure-property relationships crucial for enhancing device performance (Bulumulla et al., 2018).
Novel Molecules and Pharmacological Potential
Lastly, the compound and its derivatives find relevance in the pharmacological and biomedical fields. Research into novel molecules that antagonize leukotriene B4 binding to neutrophils, as described by Lin et al. (1988), showcases the pharmaceutical applications of furan and pyridine analogues. Such studies not only contribute to understanding the compound's biological interactions but also its potential in developing treatments for inflammatory diseases (Lin et al., 1988).
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(10-2-1-6-15-10)13-5-3-11-9(8-13)4-7-16-11/h1-2,4,6-7H,3,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHBICXBVNJFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.